ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
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Overview
Description
Ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique cyclopropa[c]chromene core, which is often associated with interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate typically involves multiple steps:
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Formation of the Chromene Core: : The initial step often involves the cyclization of a suitable precursor to form the chromene core. This can be achieved through a radical cyclization process, where a precursor such as an O-benzylated phenol undergoes sulfenylation followed by radical cyclization .
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Benzoylation: : The attachment of the 4-bromobenzoyl group is typically carried out using a Friedel-Crafts acylation reaction, where the chromene core reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
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Esterification: : The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The bromine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity, due to its chromene core, makes it a candidate for drug discovery and development. It could be explored for its anti-inflammatory, antioxidant, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. The presence of bromine atoms could enhance the compound’s bioavailability and efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms could play a role in enhancing binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-1-(4-chlorobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
- Ethyl 6-chloro-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate
Uniqueness
The presence of two bromine atoms in ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate distinguishes it from similar compounds. This unique substitution pattern can influence its reactivity and biological activity, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C21H16Br2O5 |
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Molecular Weight |
508.2 g/mol |
IUPAC Name |
ethyl 6-bromo-1-(4-bromobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate |
InChI |
InChI=1S/C21H16Br2O5/c1-3-27-18(25)21-16(14-10-13(23)8-9-15(14)28-19(21)26)20(21,2)17(24)11-4-6-12(22)7-5-11/h4-10,16H,3H2,1-2H3 |
InChI Key |
DGPVGDSSBVTFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12C(C1(C)C(=O)C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)Br)OC2=O |
Origin of Product |
United States |
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